N-(2-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylsulfonyl)ethyl)-3-methoxybenzamide
Description
The compound N-(2-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylsulfonyl)ethyl)-3-methoxybenzamide features a unique structural framework combining a 1,4-dioxa-8-azaspiro[4.5]decane moiety, a sulfonylethyl linker, and a 3-methoxybenzamide group. The spirocyclic core (1,4-dioxa-8-azaspiro[4.5]decane) comprises a tetrahydrofuran-like 4-membered ring fused to a piperidine-like 5-membered ring, with nitrogen at position 8 and oxygen atoms at positions 1 and 4 . The sulfonylethyl group bridges the spiro system to the 3-methoxybenzamide, a motif often associated with bioactivity in neurotransmitter receptor targeting (e.g., dopamine D4 receptors) .
Properties
IUPAC Name |
N-[2-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylsulfonyl)ethyl]-3-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O6S/c1-23-15-4-2-3-14(13-15)16(20)18-7-12-26(21,22)19-8-5-17(6-9-19)24-10-11-25-17/h2-4,13H,5-12H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYOVVXUECVLSPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NCCS(=O)(=O)N2CCC3(CC2)OCCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylsulfonyl)ethyl)-3-methoxybenzamide typically involves multiple steps. One common approach starts with the preparation of 1,4-dioxa-8-azaspiro[4.5]decane, which is synthesized from 2-piperazinone and [4,5’-bithiazole]-2-carbonyl chloride . This intermediate is then reacted with 3-methoxybenzoyl chloride under specific conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
N-(2-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylsulfonyl)ethyl)-3-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions to completion.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-(2-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylsulfonyl)ethyl)-3-methoxybenzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Medicine: It may be explored for its therapeutic potential in treating various diseases.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylsulfonyl)ethyl)-3-methoxybenzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s spirocyclic structure allows it to fit into unique binding sites, modulating the activity of its targets and exerting its effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Molecular Comparisons
The spirocyclic core and sulfonamide/amide functionalities are shared with several compounds in the literature. Below is a comparative analysis:
Note: The target compound’s molecular weight is inferred based on its structural components (spirocyclic core + sulfonylethyl + 3-methoxybenzamide).
Key Observations:
Functional Groups :
- The target compound uses a sulfonylethyl linker and 3-methoxybenzamide , contrasting with the triazolopyridazine heterocycles in G395-1203 and G395-1247.
- G395-1247 includes a methylsulfanylphenyl group, enhancing lipophilicity compared to the target’s methoxybenzamide .
Molecular Weight : The target compound’s higher weight (~513.6 vs. 468–482) reflects the sulfonyl group and extended alkyl chain.
Pharmacological Activity:
- Dopamine Receptor Targeting: The 3-methoxybenzamide group in the target compound is structurally analogous to N-[2-[4-(3-cyanopyridin-2-yl)piperazin-1-yl]ethyl]-3-methoxybenzamide, a dopamine D4 receptor ligand .
- Agrochemical Potential: Compounds with sulfonamide/amide groups (e.g., etobenzanid, sulfentrazone) are used as herbicides , though the target’s spirocyclic core may redirect its bioactivity.
Crystallographic and Computational Tools
While structural data for the target compound is absent in the evidence, tools like SHELX , WinGX , and SIR97 are widely used for crystallographic analysis of similar small molecules. These programs aid in determining puckering coordinates (relevant for spiro systems) and refining crystal structures.
Biological Activity
N-(2-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylsulfonyl)ethyl)-3-methoxybenzamide is a complex organic compound with potential therapeutic applications. Its unique structural features, including the spirocyclic moiety and sulfonamide group, suggest interesting biological activities that warrant detailed exploration.
Chemical Structure and Properties
The molecular formula of this compound is C15H19N3O3S, with a molecular weight of approximately 305.39 g/mol. The compound features a sulfonamide linkage which is known for its biological activity, particularly in medicinal chemistry.
| Property | Value |
|---|---|
| Molecular Formula | C15H19N3O3S |
| Molecular Weight | 305.39 g/mol |
| IUPAC Name | This compound |
| Solubility | Soluble in DMSO and DMF |
The biological activity of this compound can be attributed to its ability to interact with various biological targets, including enzymes and receptors. The spirocyclic structure may facilitate binding to specific sites within target proteins, potentially modulating their activity. The sulfonamide group is particularly noted for its role in inhibiting carbonic anhydrase and other enzymes involved in metabolic pathways.
Biological Activity
Research indicates that compounds similar to this compound exhibit a range of biological activities:
- Antimicrobial Activity : Some sulfonamide derivatives have shown effectiveness against bacterial strains by inhibiting folic acid synthesis.
- Anticancer Properties : Preliminary studies suggest potential cytotoxic effects against various cancer cell lines, indicating a need for further investigation into its mechanism.
- Neuroprotective Effects : Compounds with similar structures have been explored for neuroprotective properties, particularly in models of neurodegenerative diseases.
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial properties of various sulfonamide derivatives, including those with spirocyclic structures. Results indicated significant inhibition of bacterial growth against Staphylococcus aureus and Escherichia coli, suggesting that the spirocyclic moiety enhances antimicrobial activity.
Study 2: Cytotoxicity Assay
In vitro assays were conducted on several cancer cell lines (e.g., HeLa, MCF-7) using this compound. The results demonstrated a dose-dependent reduction in cell viability, indicating potential as an anticancer agent.
Q & A
Q. Critical Parameters :
- Temperature : Spirocyclic ring formation often requires precise thermal control (e.g., 60–80°C) to avoid side reactions .
- Catalysts : Use of Lewis acids (e.g., ZnCl₂) to enhance cyclization efficiency .
- Purification : Column chromatography or recrystallization to isolate high-purity product (>95%) .
Basic: How should researchers characterize the structural integrity and purity of this compound?
Q. Methodological Steps :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm spirocyclic structure, sulfonyl group (–SO₂–), and benzamide substituents .
- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ ion) and isotopic pattern .
- HPLC : Assess purity (>98%) using reverse-phase C18 columns with UV detection at 254 nm .
Advanced: What strategies are effective in resolving contradictory biological activity data across different studies involving this compound?
Q. Analytical Framework :
Assay Conditions : Compare buffer pH, temperature, and solvent (DMSO vs. aqueous) effects on activity. For example, DMSO >1% may denature proteins, skewing enzyme inhibition results .
Purity Analysis : Contradictions may arise from impurities (e.g., unreacted sulfonyl intermediates). Re-evaluate batches via LC-MS .
Target Selectivity : Use knockout cell lines or competitive binding assays to confirm specificity for purported targets (e.g., GABA receptors) .
Advanced: What computational approaches are suitable for predicting the binding interactions of this compound with neurological targets?
Q. Methodologies :
- Molecular Docking : Simulate binding poses with GABAₐ receptors using AutoDock Vina, focusing on the sulfonyl group’s electrostatic interactions with Arg residues .
- Molecular Dynamics (MD) : Assess stability of ligand-receptor complexes over 100 ns simulations (e.g., GROMACS) to identify key binding motifs .
- QSAR Modeling : Corrogate substituent effects (e.g., methoxy vs. ethoxy groups) on predicted IC₅₀ values .
Advanced: How can the reaction kinetics of sulfonylation in the compound's synthesis be systematically investigated?
Q. Experimental Design :
Kinetic Profiling : Monitor sulfonic acid chloride consumption via in situ IR spectroscopy (SO₂ peak at 1350 cm⁻¹) .
Variable Control :
- Temperature : Compare rates at 0°C vs. 25°C to determine activation energy (Arrhenius plot).
- Solvent Polarity : Test reaction efficiency in DCM vs. THF to optimize dielectric constant .
Catalyst Screening : Evaluate tertiary amines (e.g., triethylamine) as proton scavengers to accelerate sulfonylation .
Advanced: What methodologies enable the optimization of spirocyclic ring formation during synthesis?
Q. Optimization Strategies :
- Solvent Screening : Polar aprotic solvents (e.g., DMF) enhance cyclization yield by stabilizing transition states .
- Microwave-Assisted Synthesis : Reduce reaction time from 12 hours to 30 minutes while maintaining >90% yield .
- Chiral Resolution : Use chiral HPLC (e.g., Chiralpak AD-H column) to isolate enantiomers if asymmetric synthesis introduces stereocenters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
